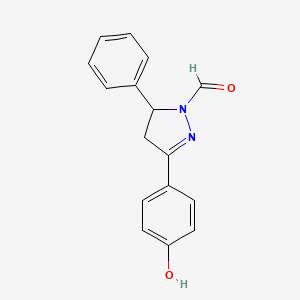![molecular formula C19H26N4O2 B6052951 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B6052951.png)
6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation. This results in the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for the survival and proliferation of B-cells. 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone also inhibits the activation of macrophages and dendritic cells, which play a role in the immune response to cancer.
Biochemical and Physiological Effects
6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. In addition, 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models. 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the immune response to cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models of B-cell malignancies. 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has also been shown to enhance the activity of other anti-cancer agents, making it a promising candidate for combination therapy. However, 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has some limitations, including its potential toxicity and the need for further clinical development to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the development of 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone. One potential direction is the evaluation of 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another potential direction is the evaluation of 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone in other types of cancer, such as solid tumors. Further preclinical and clinical studies are needed to determine the safety and efficacy of 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone in humans and to identify the optimal dosing and treatment regimens.
Métodos De Síntesis
The synthesis of 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone involves a multi-step process that starts with the reaction of 2-methoxyphenylamine with tert-butyl isocyanate to form the tert-butyl carbamate derivative. This intermediate is then reacted with piperazine to form the piperazinyl derivative, which is subsequently reacted with 4-chloro-3-formylpyridine to form the pyrimidinone core structure. The final step involves the removal of the tert-butyl protecting group to yield 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone in its pure form.
Aplicaciones Científicas De Investigación
6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. 6-tert-butyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4(3H)-pyrimidinone has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.
Propiedades
IUPAC Name |
4-tert-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)16-13-17(24)21-18(20-16)23-11-9-22(10-12-23)14-7-5-6-8-15(14)25-4/h5-8,13H,9-12H2,1-4H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMURMOHTORSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2,3-dimethoxybenzoyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6052870.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-methyl-2-thienyl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6052878.png)
![N-(4-fluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6052893.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6052900.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6052906.png)
![N-(cyclopropylmethyl)-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B6052910.png)

![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B6052920.png)
![3,5-diethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6052927.png)
![N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6052933.png)
![2-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B6052943.png)
![1-phenyl-3-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6052958.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6052963.png)
![1-(5-{[(2,6-dimethoxybenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6052965.png)